Product packaging for BMS-986122(Cat. No.:CAS No. 313669-88-4)

BMS-986122

Cat. No.: B1667243
CAS No.: 313669-88-4
M. Wt: 448.8 g/mol
InChI Key: PNGJPVDGZNPZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

mu receptor agonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrClNO3S2 B1667243 BMS-986122 CAS No. 313669-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGJPVDGZNPZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313669-88-4
Record name 313669-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Signaling Pathway Biasing and Functional Selectivity of Bms 986122

Differential Enhancement of G Protein-Dependent Signaling

BMS-986122 demonstrates a clear capacity to enhance G protein-dependent signaling pathways activated by MOR agonists. medchemexpress.comnih.gov This potentiation is a key feature of its action as a PAM. nih.gov Studies have shown that it enhances the ability of the endogenous opioid Methionine-enkephalin (Met-Enk) to stimulate G protein activity in mouse brain homogenates. medchemexpress.comnih.govmedchemexpress.com The development of such PAMs is seen as a promising avenue in opioid pharmacology. acs.orgacs.org

A direct measure of G protein activation can be observed through [35S]GTPγS binding assays. rsc.org In the presence of this compound, the potency of various MOR agonists to stimulate [35S]GTPγS binding is significantly increased. For instance, 10 μM this compound potentiates DAMGO-mediated [35S]GTPγS binding in mouse brain membranes and C6μ cell membranes. medchemexpress.comselleckchem.comnih.govresearchgate.net This potentiation results in a leftward shift in the agonist's concentration-response curve, indicating increased potency. researchgate.net

Research has quantified these effects for several agonists:

DAMGO : The potency for stimulating [35S]GTPγS binding was increased sevenfold in C6μ cell membranes and 4.5 to fivefold in mouse brain homogenates in the presence of 10 μM this compound. rsc.orgresearchgate.net

Morphine : Its potency was enhanced 4.8-fold in whole brain homogenates from C57BL/6 mice, with its maximal response also increasing. nih.gov In C6μ cell membranes, the potency was shifted threefold. researchgate.net

Methadone : A significant eightfold improvement in potency was observed. nih.gov

Methionine-enkephalin (Met-Enk) : In homogenates of the periaqueductal gray (PAG), the potency was increased tenfold. nih.gov In hMOR-CHO cell homogenates, its potency was enhanced by 7.8-fold. nih.gov

This compound itself shows no significant agonist activity in these assays in the absence of an orthosteric agonist. nih.gov

Table 1: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding ```html

AgonistTissue/Cell LineThis compound ConcentrationFold Increase in PotencyReference
DAMGOMouse Brain Membranes10 µM4.5-fold acs.org
DAMGOC6µ Cell Membranes10 µM7-fold nih.gov
MorphineMouse Whole Brain Homogenates10 µM4.8-fold medchemexpress.com
MethadoneMouse Whole Brain Homogenates10 µM8-fold medchemexpress.com
Met-EnkMouse Periaqueductal Gray (PAG)10 µM10-fold medchemexpress.com
Met-EnkhMOR-CHO Cell Homogenates10 µM7.8-fold medchemexpress.com



Opioid receptors inhibit adenylyl cyclase through Gαi/o proteins. nih.govThis compound potentiates the ability of orthosteric agonists to inhibit this enzyme. medchemexpress.comselleckchem.comnih.govIn studies using CHO-μ cells, this compound significantly increased the inhibition of forskolin-stimulated adenylyl cyclase activity produced by a low concentration of endomorphin-I. probechem.comnih.govpnas.orgThe potentiation effect of this compound was measured to have an EC50 value of 8.9 μM. medchemexpress.comnih.govpnas.orgThe maximal inhibition achieved in the presence of the PAM was comparable to that of a maximal concentration of the agonist alone. nih.govpnas.orgTable 2: Potentiation of Adenylyl Cyclase Inhibition by this compound

The enhancement of G protein signaling by this compound is not uniform across all Gα subunits. nih.govacs.orgacs.orgResearch using nanoBRET-based functional assays in HEK 293T cells has shown that this compound differentially modulates the potency and efficacy of MOR agonists depending on which specific Gα subunit is coupled to the receptor. nih.govacs.orgacs.orgThis effect was particularly pronounced for partial agonists. nih.govacs.orgacs.org For full agonists like DAMGO and Met-enkephalin, this compound primarily increased their potency, with only minor differences observed between the various Gα subunits (Gαi1, Gαi2, GαoA). acs.orgHowever, for partial agonists, this compound increased both the maximal effect (Emax) and the potency (EC50) at most of the Gα subunits tested. acs.orgFurthermore, the binding affinity of this compound itself to the MOR was found to be significantly altered by the co-binding Gα subunit. nih.govacs.orgacs.orgThese findings highlight a sophisticated layer of functional selectivity, where the allosteric modulator imparts an agonist-dependent bias in Gα subunit signaling. acs.org

Modulation of β-Arrestin Recruitment

In addition to its effects on G protein signaling, this compound also modulates the recruitment of β-arrestin. medchemexpress.comselleckchem.comabmole.comnih.govβ-arrestins are proteins involved in receptor desensitization and internalization, and they can also initiate their own signaling cascades. mdpi.comThe development of G protein-biased agonists that weakly recruit β-arrestin has been a major goal in opioid research to create safer analgesics. nih.govmdpi.com

This compound potentiates β-arrestin recruitment mediated by orthosteric agonists. selleckchem.comnih.govtargetmol.comIn U2OS-OPRM1 human osteosarcoma cells, this compound increases β-arrestin recruitment stimulated by endomorphin-1, with an EC50 of 3.0 µM. medchemexpress.comnih.govtargetmol.comimmune-system-research.comThis potentiation is observed as a concentration-dependent and saturable leftward shift in the agonist's potency. nih.govWhen analyzed with an allosteric ternary complex model, this compound was found to have a cooperativity factor (α) of 7 and an equilibrium dissociation constant (Kb) of 5 µM in this assay. nih.govTable 3: Potentiation of β-Arrestin Recruitment by this compound

A critical aspect of the pharmacological profile of this compound is its apparent bias toward G protein signaling over β-arrestin recruitment. medchemexpress.commedchemexpress.comStudies directly comparing the two pathways have shown that this compound enhances G protein activation to a greater extent than it enhances β-arrestin recruitment, particularly for the endogenous opioid Met-Enk in CHO cells expressing the human MOR. medchemexpress.comnih.govmedchemexpress.com In one study, 10 μM this compound enhanced the potency of Met-Enk to stimulate [35S]GTPγS binding by 7.8-fold. nih.govIn contrast, the same concentration of this compound shifted the potency of Met-Enk for β-arrestin recruitment by a non-significant 1.8-fold. nih.govThis differential potentiation results in a signaling bias. The ratio of β-arrestin to G protein potency for Met-Enk alone was 0.63, but in the presence of this compound, this ratio changed to 2.7, yielding a calculated bias factor of 4.3 toward G protein signaling compared to Met-Enk alone. nih.govThis suggests that while this compound is a PAM for both pathways, it preferentially amplifies the G protein signaling pathway for certain agonists. medchemexpress.comnih.govnih.gov

Table of Mentioned Compounds

Impact on Presynaptic Neurotransmitter Release E.g., Gaba Inhibition in Pag

A crucial aspect of the functional effects of BMS-986122 is its influence on presynaptic neurotransmitter release, particularly the inhibition of GABA in the periaqueductal gray (PAG). The PAG is a critical brain region for the modulation of pain, and the inhibition of GABAergic transmission within this area is a key mechanism of opioid-induced analgesia. nih.gov

This compound has been shown to significantly enhance the potency of the endogenous opioid Met-enkephalin in inhibiting GABA release in the PAG. nih.govmedchemexpress.com This was demonstrated in studies using rat PAG slices, where the frequency of miniature inhibitory postsynaptic currents (mIPSCs), a measure of presynaptic GABA release, was recorded. nih.gov While this compound alone did not alter the frequency of mIPSCs, it markedly potentiated the inhibitory effect of Met-enkephalin. nih.gov

The data below illustrates the potentiation of Met-enkephalin's inhibitory effect on presynaptic GABA release in the rat PAG by this compound.

ParameterMet-Enkephalin AloneMet-Enkephalin + this compoundFold Potentiation
EC₅₀ for mIPSC Inhibition (nM) 61297.76.3-fold

This interactive table presents data from a study investigating the effect of this compound on the potency of Met-Enkephalin to inhibit presynaptic GABA release in rat PAG slices. nih.gov

These findings indicate that this compound can amplify the endogenous opioid system's ability to modulate synaptic transmission in key pain-related circuits. By enhancing the inhibitory effect of Met-enkephalin on GABAergic neurons, this compound contributes to the disinhibition of descending pain-modulating pathways, a fundamental mechanism of opioid analgesia. nih.gov

Receptor Selectivity and Allosteric Modulation Beyond Mor

Selectivity for μ-Opioid Receptor over δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR) Allosteric Activity

BMS-986122 is characterized by its selectivity for the μ-opioid receptor. medchemexpress.comwikipedia.org Studies have shown that this compound lacks positive allosteric modulator activity at the δ-opioid receptor. wikipedia.orgresearchgate.netnih.gov While primarily a MOR PAM, it has been found to have no detectable PAM activity at the closely related DOR. medchemexpress.comwikipedia.orgresearchgate.net Research using ligand binding and second-messenger assays has indicated that this compound is ineffective as a PAM at the nociceptin (B549756) receptor (NOPR). nih.gov

Silent Allosteric Modulator (SAM) Activity at δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR)

In contrast to its PAM activity at MOR, this compound has been identified as a silent allosteric modulator (SAM) at both the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). medchemexpress.comwikipedia.orgnih.govmdpi.com This SAM activity indicates that this compound can bind to an allosteric site on these receptors but does not potentiate the activity of orthosteric agonists. Instead, it acts as an allosteric antagonist for DOR. mdpi.com

Preclinical Pharmacological Evaluation of Bms 986122

Antinociceptive Effects in In Vivo Models

BMS-986122 has demonstrated antinociceptive effects in various in vivo pain models in mice, consistent with its role as a mu-opioid receptor PAM nih.govnih.govpnas.orgpnas.org. These effects are dependent on MOR activation and are blocked by MOR antagonists nih.govnih.govpnas.org.

Acute Pain Models (e.g., Thermal Nociception)

In models of acute noxious heat pain, such as the warm water tail-withdrawal test in mice, this compound has been shown to produce dose-dependent antinociception when administered intracerebroventricularly (i.c.v.) umich.edunih.govpnas.org. This effect was relatively short-lived nih.govpnas.org. Systemic administration (intraperitoneal, i.p.) of this compound also produced antinociception in the warm water tail-withdrawal test nih.govpnas.org. However, repeated administration of this compound alone led to a loss of this antinociceptive action, which was attributed to habituation to handling and injection procedures, resulting in reduced endogenous opioid peptide release umich.edunih.govpnas.orgpnas.org.

Chronic Inflammatory Pain Models

This compound has also shown efficacy in models of chronic inflammatory pain. In mice with Complete Freund's Adjuvant (CFA)-induced mechanical allodynia, systemic administration of this compound reversed this allodynia nih.govpnas.org. This effect was sustained over three daily injections, suggesting that tolerance did not develop within this timeframe in the context of persistent inflammatory pain and likely continued endogenous opioid peptide release nih.govpnas.org. Antinociceptive effects were also observed against carrageenan-induced inflammatory pain pnas.org.

Potentiation of Endogenous Opioid Peptide Antinociception

A key aspect of this compound's mechanism is its ability to enhance the activity of endogenous opioid peptides umich.edunih.govpnas.orgacs.orgpnas.orgpnas.org. In vitro studies have shown that this compound increases the potency of Methionine-enkephalin (Met-Enk), an endogenous opioid peptide, to stimulate G protein activity in mouse brain homogenates and inhibit GABA release in the periaqueductal gray (PAG), a brain region involved in antinociception medchemexpress.comnih.govnih.govpnas.orgnih.gov. In vivo, the antinociceptive action of the enkephalinase inhibitor RB-101, which increases levels of endogenous enkephalins, was amplified by co-administration of this compound nih.govpnas.org. This potentiation supports the hypothesis that this compound enhances the activity of endogenous opioid peptides released during painful or stressful stimuli nih.govpnas.orgpnas.org.

Potentiation of Exogenous Opioid Agonist Antinociception

This compound also enhances the activity of exogenous opioid agonists nih.govpnas.orgnih.gov. In vitro, this compound increased the potency of orthosteric agonists like DAMGO, morphine, and methadone in stimulating G protein activity medchemexpress.comnih.govpnas.orgpnas.org. The degree of potentiation can be probe-dependent, varying based on the efficacy of the orthosteric ligand nih.govresearchgate.netgoogle.com. For full agonists like DAMGO and methadone, this compound primarily increased potency, while for partial agonists like morphine and endomorphin-1, it also enhanced maximal response (efficacy) in some assays nih.govgoogle.compnas.org. In vivo, this compound enhanced the antinociceptive action of methadone pnas.org.

Mechanistic Insights into Reduced Opioid-Like Side Effects in Preclinical Models

One of the proposed advantages of mu-PAMs like this compound is the potential for analgesia with a reduced profile of typical opioid side effects nih.govnih.govnih.govpnas.orgnih.gov. This is hypothesized to occur because this compound does not directly activate the MOR but rather enhances the activity of endogenous peptides, preserving their natural spatial and temporal release patterns nih.govpnas.orgpnas.org.

Constipation (Fecal Boli Test)

Preclinical studies using the fecal boli test in mice have indicated that this compound produces a reduced level of constipation compared to morphine nih.govnih.govpnas.orgacs.orgpnas.orgnih.gov. Animals treated with a maximal dose of this compound deposited significantly more fecal boli than animals treated with morphine nih.govpnas.org. The number of fecal boli produced by this compound-treated animals was comparable to that of vehicle-treated animals nih.govpnas.org.

Table 1: Effect on Fecal Boli Production in Mice

TreatmentMean Number of Fecal Boli (approx.)
Vehicle~10-12 nih.govpnas.org
This compound (10 mg/kg)~9-11 nih.govpnas.org
Morphine (10 mg/kg)~2-4 nih.govpnas.org

Respiratory Depression

Respiratory depression is a significant and potentially life-threatening side effect associated with conventional opioid agonists. nih.govpnas.org Preclinical evaluations of this compound have specifically assessed its impact on respiratory function. Studies in mice have indicated that this compound exhibits fewer opioid-like side effects, including respiratory depression, compared to traditional MOR agonists like morphine. nih.govpnas.orgpnas.orgnih.gov This reduced liability is attributed to its mechanism of action as a MOR PAM, which does not involve direct binding to the orthosteric site or inherent agonist action at physiological levels of the MOR. nih.govpnas.orgpnas.orgnih.gov The hypothesis is that because this compound enhances the effect of endogenous opioid peptides released during pain states, it does not activate MORs throughout the body to the same extent as an exogenous orthosteric agonist, thereby potentially minimizing widespread activation of MORs located on brainstem neurons that control respiration. researchgate.net

Psychological Dependence (Conditioned Place Preference)

The addictive potential of opioid compounds is often assessed in preclinical models using assays such as conditioned place preference (CPP). CPP measures the learned association between the rewarding effects of a drug and a specific environment. Studies investigating the psychological dependence liability of this compound in mice using the CPP paradigm have shown that it produces a reduced level of reward compared to morphine. pnas.orgpnas.orgnih.gov This suggests a lower potential for psychological dependence. The reduced reward is thought to be related to this compound's mechanism as a PAM, which relies on the presence and release of endogenous opioid peptides rather than directly activating the MOR orthosteric site. nih.govpnas.orgpnas.orgnih.gov

Tolerance and Sensitization Phenomena

The development of tolerance is a major challenge in the long-term use of opioid analgesics, requiring dose escalation to maintain efficacy. nih.govpnas.org Preclinical studies have explored the potential for tolerance and sensitization with this compound.

Investigation of Habituation to this compound Effects

Investigations into the effects of repeated administration of this compound in preclinical models have been conducted. One study noted that in a tail-withdrawal assay, mice receiving daily injections of this compound over 72 hours did not develop tolerance within this timeframe. pnas.orgnih.gov However, it was also observed that mice administered saline under the same regime and subsequently given this compound on the third day failed to produce antinociception, suggesting a potential habituation to the injection and handling procedure, leading to reduced endogenous opioid peptide release and a consequent loss of this compound activity. pnas.org This highlights the dependence of this compound's effects on the availability of endogenous opioid peptides.

Mechanisms Underlying Reduced Tolerance Liability

The reduced tolerance liability observed with MOR PAMs like this compound is hypothesized to stem from their distinct mechanism of action compared to orthosteric agonists. google.comgoogle.comnih.govpnas.org Unlike full orthosteric agonists that can lead to receptor desensitization and internalization upon prolonged exposure, this compound enhances the activity of endogenous opioid peptides. nih.govscholasticahq.com This indirect modulation, dependent on the physiological release of peptides, may result in less sustained and widespread MOR activation, potentially mitigating the cellular changes that contribute to tolerance development. nih.govpnas.org

Furthermore, research suggests that biased signaling may play a role in the reduced side effects and potentially reduced tolerance observed with some opioid ligands. While the link between biased signaling and tolerance is complex and still under investigation, some studies indicate that ligands biased towards G-protein signaling over β-arrestin recruitment may exhibit reduced tolerance and withdrawal. nih.govscholasticahq.com this compound has been shown to enhance G-protein activation by Met-enkephalin to a greater extent than β-arrestin recruitment in in vitro systems. nih.govnih.gov This signaling bias towards G-protein pathways could contribute to its favorable preclinical profile regarding tolerance. nih.govnih.gov

Advanced Research and Translational Perspectives

Structure-Activity Relationships (SAR) and Analogue Development

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of a compound influence its biological activity. For BMS-986122, SAR investigations have been instrumental in identifying key structural features responsible for its μ-opioid receptor PAM activity and guiding the development of related analogues.

Initial SAR studies on the this compound chemotype demonstrated its chemical tractability, leading to the identification of compounds with varying degrees of μ-opioid receptor PAM activity. wikipedia.orgciteab.comresearchgate.net A number of close analogues of this compound were synthesized and tested to explore the SAR of this chemical series. wikipedia.orgresearchgate.net These studies revealed that modifications to the structure of this compound affected the compounds' PAM activity. wikipedia.orgresearchgate.net For the most part, the tested analogues retained similar potencies to this compound in the low micromolar range. wikipedia.orgresearchgate.net However, minor structural changes could lead to a pronounced reduction in the maximal effect (Emax) observed in PAM detection mode. wikipedia.orgresearchgate.net This reduction in Emax corresponds to a decrease in the maximum leftward shift in the potency of an orthosteric agonist, such as endomorphin-I, that the compound can produce. wikipedia.orgresearchgate.net

More recent work has continued to explore the SAR of the this compound scaffold. One study designed and synthesized 33 analogs of this compound to further investigate the SAR and confirm the allosteric mechanism of action. This research identified new modulators, including one promising compound (14b) that showed improved activity in increasing the in vitro potency of the standard μ-opioid agonist DAMGO and enhanced the antinociceptive action of morphine in vivo in mice.

The SAR studies also provided insights into the selectivity of the this compound chemotype. While this compound is selective for the μ-opioid receptor and lacks PAM activity at the δ-opioid receptor (DOR), some of its analogues showed weak agonist or PAM activity at the δ receptor, suggesting that chemical modifications can alter the selectivity between μ- and δ-opioid receptors. wikipedia.orgciteab.comresearchgate.net

Identification of μ-Opioid Receptor SAMs

During the exploration of the this compound chemotype, researchers also identified silent allosteric modulators (SAMs) of the μ-opioid receptor. wikipedia.orgciteab.comresearchgate.net These SAMs, specifically designated as BMS-986123 and BMS-986124, were found among the analogues of this compound that exhibited no measurable PAM activity. researchgate.net The absence of PAM efficacy in these analogues could be due to a loss of binding affinity or a functional switch from PAMs to NAMs (negative allosteric modulators) or SAMs. researchgate.net

Further assessment confirmed that BMS-986123 and BMS-986124 are μ-opioid receptor SAMs. citeab.comresearchgate.net They act as competitive antagonists at the allosteric site where this compound binds, inhibiting the PAM effects of this compound. citeab.comresearchgate.net The identification of both PAMs and SAMs within the same chemotype highlights the diverse functional outcomes that can arise from structural variations at an allosteric site.

Impact of Chemical Modifications on Selectivity and Efficacy

Chemical modifications to the this compound structure have a significant impact on both the selectivity and efficacy of the resulting compounds. As noted in SAR studies, minor changes can lead to a pronounced reduction in the Emax of PAM activity, indicating a decrease in the ability to enhance the maximal response of orthosteric agonists. wikipedia.orgresearchgate.net This suggests that specific structural elements within the this compound scaffold are critical for achieving optimal positive allosteric modulation.

The selectivity of the analogues is also influenced by chemical modifications. While this compound is μ-opioid receptor selective, some analogues showed activity at the δ-opioid receptor, indicating that the allosteric binding site may accommodate structural variations that affect selectivity across different opioid receptor subtypes. wikipedia.orgciteab.comresearchgate.net The concept of "activity switching," where minor structural changes can convert a modulator from a PAM to a NAM or SAM, has been observed with GPCR allosteric modulators and is relevant to the this compound series. researchgate.net

Furthermore, this compound itself exhibits probe dependence, meaning its effects vary depending on the orthosteric agonist it is co-administered with. For example, this compound can enhance the affinity and potency of some agonists like methadone and DAMGO, while primarily enhancing the efficacy of partial agonists like morphine and nalbuphine (B1235481) without significantly affecting their affinity. This probe dependence underscores the complex interplay between the allosteric modulator and the orthosteric ligand at the receptor.

The following table summarizes some of the observed PAM effects of this compound and a related compound on different orthosteric agonists:

CompoundAssayOrthosteric AgonistParameterValue (Without Modulator)Value (With Modulator)Fold ShiftCitation
This compoundβ-arrestin recruitment (U2OS-OPRM1)Endomorphin-IEC50 Shift--8-fold wikipedia.orgresearchgate.net
This compoundβ-arrestin recruitment (U2OS-OPRM1)Endomorphin-IPAM Emax (% of max)-79 (73-84)- wikipedia.orgresearchgate.net
This compound[³⁵S]GTPγS binding (mouse brain)DAMGOEC50 (nM)458 (245-856)101 (56-183)4.5-fold wikipedia.orgresearchgate.net
This compound[³⁵S]GTPγS binding (C6μ cells)MorphineEC50 (nM)110 (71-171)38 (24-61)3-fold wikipedia.orgresearchgate.net
This compound[³⁵S]GTPγS binding (C6μ cells)MorphineEmax (%)42 (38-45)74 (68-81)- wikipedia.orgresearchgate.net
This compound[³⁵S]GTPγS binding (mouse brain)MorphineEmax (%)79 (69-89)98 (90 to 107)-
This compound[³⁵S]GTPγS binding (mouse brain)MethadoneEC50 (nM)447 (263 to 760)55 (31 to 98)8-fold
BMS-986121β-arrestin recruitment (U2OS-OPRM1)Endomorphin-IEC50 Shift--9-fold wikipedia.orgresearchgate.net
BMS-986121β-arrestin recruitment (U2OS-OPRM1)Endomorphin-IPAM Emax (% of max)-72 (66-78)- wikipedia.orgresearchgate.net
BMS-986121[³⁵S]GTPγS binding (C6μ cells)MorphineEC50 (nM)110 (71-171)45 (29-68)2.5-fold wikipedia.orgresearchgate.net
BMS-986121[³⁵S]GTPγS binding (C6μ cells)MorphineEmax (%)42 (38-45)72 (67-78)- wikipedia.orgresearchgate.net

Implications for Opioid-Sparing Strategies

The unique pharmacological profile of this compound and other μ-opioid receptor PAMs holds significant implications for the development of opioid-sparing strategies in pain management. Traditional opioid agonists, while effective analgesics, are associated with considerable side effects, including respiratory depression, constipation, tolerance, dependence, and abuse potential.

μ-Opioid receptor PAMs like this compound offer a potential alternative or adjunct to traditional opioids. By enhancing the activity of endogenous opioid peptides, these modulators could potentially provide pain relief without the need for exogenous opioid agonists. This approach leverages the body's natural pain-modulating system.

Alternatively, PAMs can be used to enhance the action of administered opioid drugs, allowing for the use of lower doses of orthosteric agonists to achieve the desired analgesic effect. This opioid-sparing effect could potentially lead to a reduction in the dose-dependent side effects associated with conventional opioids. wikipedia.orgciteab.com The ability of PAMs to produce a finite shift in the potency of orthosteric agonists could be advantageous in designing safer analgesics by limiting the maximal possible effect. wikipedia.orgciteab.comresearchgate.net

Furthermore, allosteric modulators bind to a site distinct from the orthosteric site, which may offer advantages in maintaining the spatiotemporal signaling patterns of endogenous opioid peptides, potentially contributing to improved side-effect profiles and reduced tolerance and dependence liabilities compared to orthosteric agonists.

Future Directions in μ-Opioid Receptor Allosteric Modulator Development

The successful identification and characterization of μ-opioid receptor PAMs and SAMs like those derived from the this compound chemotype have paved the way for exciting future directions in the development of novel opioid therapeutics.

One key area of future research involves further exploring the SAR of existing chemotypes and discovering novel scaffolds with μ-opioid receptor allosteric modulating activity. Understanding the precise interactions between allosteric modulators and the receptor at the molecular level, including the allosteric binding site(s), is crucial for rational drug design.

Another important direction is the development of biased allosteric modulators. Biased agonists or modulators selectively activate or modulate specific downstream signaling pathways of the receptor, potentially separating desired therapeutic effects (like analgesia mediated by G protein signaling) from unwanted side effects (which may be linked to pathways like β-arrestin recruitment). Future work aims to understand and leverage the molecular features that confer signaling bias to develop safer and more effective analgesics.

The potential for allosteric modulators to enhance the effects of endogenous opioid peptides suggests their use in conditions where the endogenous opioid system is dysregulated. Further research is needed to determine if μ-PAMs can produce antinociceptive effects in vivo by potentiating responses to endogenous agonists.

The identification of a putative conserved allosteric site across different opioid receptor subtypes (μ, δ, and κ) also presents opportunities and challenges for developing selective modulators. Future efforts will focus on designing compounds that can selectively target the μ-opioid receptor allosteric site while avoiding significant modulation of other opioid receptor subtypes to minimize off-target effects.

Q & A

Q. What is the mechanism of action of BMS-986122 as a μ-opioid receptor (MOR) positive allosteric modulator (PAM)?

this compound enhances orthosteric agonist activity by stabilizing MOR's active conformation, increasing β-arrestin recruitment, G protein activation, and adenylate cyclase inhibition. It amplifies the effects of endogenous opioids (e.g., endomorphin-1) and exogenous agonists (e.g., DAMGO) without intrinsic efficacy alone. Mechanistically, it disrupts the Na⁺ ion binding site in MOR, shifting equilibrium toward active receptor states .

Q. Which experimental models are used to evaluate this compound’s analgesic efficacy?

Preclinical studies employ blinded behavioral assays, including:

  • Thermal nociception : Hot plate and warm water tail withdrawal tests.
  • Inflammatory pain : Complete Freund’s Adjuvant (CFA) or carrageenan models.
  • Neuropathic pain : Nerve injury-induced tactile hypersensitivity (e.g., von Frey filament testing). this compound is tested alone and in combination with opioids (e.g., morphine), with efficacy quantified via dose-response curves and mixed-effects ANOVA .

Q. How does this compound address the side effects of traditional opioids?

Unlike morphine, this compound shows reduced respiratory depression, constipation, and conditioned place preference in mice. Its PAM activity selectively enhances analgesia by amplifying endogenous opioid signaling, which may limit off-target effects. For example, in neuropathic pain models, it synergizes with low-dose morphine but does not induce tolerance-associated behaviors .

Advanced Research Questions

Q. How does this compound exhibit probe dependence in modulating MOR agonists?

this compound’s allosteric effects vary with the orthosteric ligand’s efficacy:

  • High-efficacy agonists (e.g., DAMGO): Increased binding affinity and potency.
  • Partial agonists (e.g., morphine): Enhanced maximal G protein activation without affinity changes.
  • Antagonists : No modulation. This probe dependence aligns with the Monod–Wyman–Changeux two-state model, where this compound stabilizes MOR’s active conformation, as validated via GTPγS binding assays .

Q. What structural insights explain this compound’s allosteric modulation of MOR?

Molecular dynamics (MD) simulations and mutagenesis identify key residues (e.g., Trp⁷.³⁵, Met²⁴⁵) involved in this compound binding. Displacement of the Na⁺ ion from its conserved site in TM2 and TM7 disrupts receptor stabilization in inactive states, facilitating G protein coupling. Structural analogs (e.g., MS1) with modified scaffolds retain PAM activity but differ in β-arrestin bias .

Q. How can researchers design experiments to resolve contradictory data on this compound’s β-arrestin recruitment?

this compound suppresses β-arrestin recruitment in some assays but enhances it in others. To address this:

  • Use biased signaling assays (e.g., BRET/TR-FRET) to compare G protein vs. β-arrestin pathways.
  • Control for orthosteric agonist efficacy (e.g., test with low-potency vs. high-potency ligands).
  • Apply mutagenesis (e.g., Na⁺ site mutants) to isolate allosteric vs. orthosteric contributions .

Q. What in silico strategies are effective for optimizing this compound analogs?

Virtual screening of eMolecules databases, clustered by chemotype (e.g., sulfonamide-thiazolidines), identifies analogs with improved solubility and synthetic accessibility. MD-guided pharmacophore modeling focuses on Na⁺ site disruption and TM7 interactions. For example, MS1 derivatives retain PAM activity but simplify synthesis .

Methodological Considerations

Q. How should dose-response studies be structured to assess this compound’s synergy with opioids?

  • Use isobolographic analysis to quantify synergistic interactions in pain models.
  • Include negative controls : this compound alone (no intrinsic efficacy) and opioid alone (baseline ED₅₀).
  • Measure pharmacokinetics (plasma/brain concentration ratios) to ensure co-localization .

Q. What statistical approaches are recommended for analyzing this compound’s biased signaling?

  • Operational model fitting : Quantify bias factors (ΔΔlog(τ/KA)) between G protein and β-arrestin pathways.
  • Nonlinear regression : Compare EC₅₀ and Emax values across ligands (e.g., DAMGO vs. morphine).
  • Two-way ANOVA : Assess sex differences (e.g., female vs. male mice) in analgesic efficacy .

Q. How can researchers validate this compound’s target engagement in vivo?

  • Radioligand displacement assays : Use ³H-diprenorphine to confirm MOR binding.
  • Knockout models : MOR⁻/⁻ mice should show no this compound-mediated analgesia.
  • PET imaging : Track ¹¹C-labeled this compound distribution in CNS regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986122
Reactant of Route 2
Reactant of Route 2
BMS-986122

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.